molecular formula C7H9NO3S2 B12170645 Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate

Cat. No.: B12170645
M. Wt: 219.3 g/mol
InChI Key: RAYUAJGVGHMQCV-UHFFFAOYSA-N
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Description

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate typically involves the reaction of ethyl bromoacetate with 2-mercapto-4,5-dihydro-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate is unique due to its specific structure, which combines a thiazole ring with an ester group. This combination enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C7H9NO3S2

Molecular Weight

219.3 g/mol

IUPAC Name

ethyl 2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C7H9NO3S2/c1-2-11-6(10)4-13-7-8-5(9)3-12-7/h2-4H2,1H3

InChI Key

RAYUAJGVGHMQCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=O)CS1

Origin of Product

United States

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